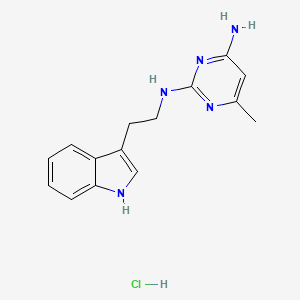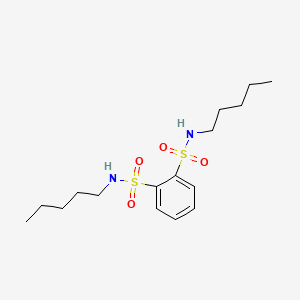
N1,N2-dipentylbenzene-1,2-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1,N2-dipentylbenzene-1,2-disulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, primarily as antibiotics .
Chemical Reactions Analysis
Sulfonamides, including “N1,N2-dipentylbenzene-1,2-disulfonamide”, can participate in a variety of chemical reactions. For example, they can act as bases, forming salts with acids .Scientific Research Applications
Electrochemical Synthesis
Electrochemical methods using nitrobenzene derivatives, which are structurally related to N1,N2-dipentylbenzene-1,2-disulfonamide, have been developed for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. These methods do not require catalysts, toxic solvents, or challenging workups, and can be applied to a wide range of nitroarenes, highlighting a green chemistry approach to sulfonamide synthesis (Mokhtari et al., 2018).
Environmental Remediation
Compounds structurally related to N1,N2-dipentylbenzene-1,2-disulfonamide have been studied for their potential in environmental remediation, such as the heat-activated persulfate oxidation of contaminants like PFOA and PFOS under conditions suitable for in-situ groundwater remediation. This research indicates the versatility of sulfonamide compounds in facilitating the degradation of persistent environmental pollutants, offering promising avenues for the development of effective remediation technologies (Park et al., 2016).
Mechanism of Action
While the specific mechanism of action for “N1,N2-dipentylbenzene-1,2-disulfonamide” is not known, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This makes them effective as antibiotics, as many bacteria rely on this pathway for growth .
properties
IUPAC Name |
1-N,2-N-dipentylbenzene-1,2-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S2/c1-3-5-9-13-17-23(19,20)15-11-7-8-12-16(15)24(21,22)18-14-10-6-4-2/h7-8,11-12,17-18H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUIJKIUJNMTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-dipentylbenzene-1,2-disulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)
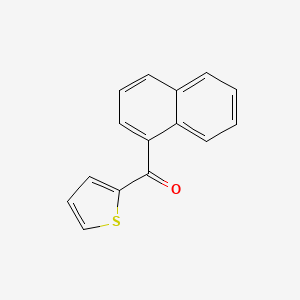
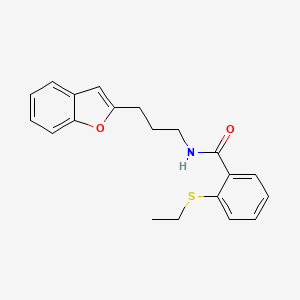
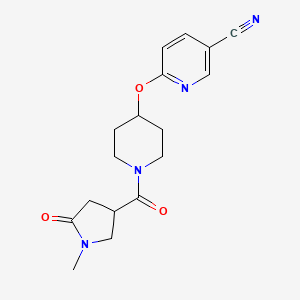

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2974342.png)
![7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2974344.png)
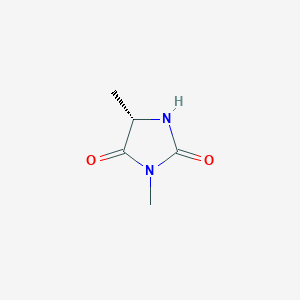

![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)
